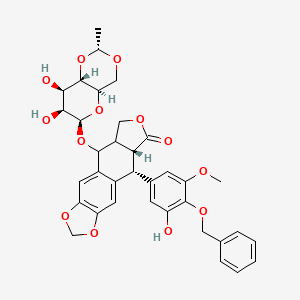
4'-O-Benzyl 3'-O-Desmethyl Etoposide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-Benzyl 3’-O-Desmethyl Etoposide is an analogue of Etoposide, a well-known anti-neoplastic agent. This compound is characterized by the presence of a benzyl group at the 4’-O position and the absence of a methyl group at the 3’-O position. It has a molecular formula of C35H36O13 and a molecular weight of 664.65.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl 3’-O-Desmethyl Etoposide typically involves the selective protection and deprotection of hydroxyl groups, followed by benzylation and demethylation reactionsThe final step involves the selective demethylation of the 3’-O position using reagents like boron tribromide .
Industrial Production Methods
Industrial production of 4’-O-Benzyl 3’-O-Desmethyl Etoposide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4’-O-Benzyl 3’-O-Desmethyl Etoposide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-O-Benzyl 3’-O-Desmethyl Etoposide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
The mechanism of action of 4’-O-Benzyl 3’-O-Desmethyl Etoposide involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, the compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex and various signaling pathways involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-Desmethyl Etoposide: Lacks the benzyl group at the 4’-O position.
Etoposide: The parent compound with both the 3’-O methyl and 4’-O hydroxyl groups intact.
Uniqueness
4’-O-Benzyl 3’-O-Desmethyl Etoposide is unique due to its structural modifications, which enhance its binding affinity to topoisomerase II and improve its anti-cancer activity compared to its analogues. The presence of the benzyl group at the 4’-O position and the absence of the methyl group at the 3’-O position contribute to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C35H36O13 |
|---|---|
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O13/c1-16-41-14-26-33(46-16)29(37)30(38)35(47-26)48-31-20-11-24-23(44-15-45-24)10-19(20)27(28-21(31)13-43-34(28)39)18-8-22(36)32(25(9-18)40-2)42-12-17-6-4-3-5-7-17/h3-11,16,21,26-31,33,35-38H,12-15H2,1-2H3/t16-,21?,26-,27-,28+,29-,30+,31?,33-,35+/m1/s1 |
InChI-Schlüssel |
KTPCYDBGTBQYEC-DKKOIWNPSA-N |
Isomerische SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)OC3C4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


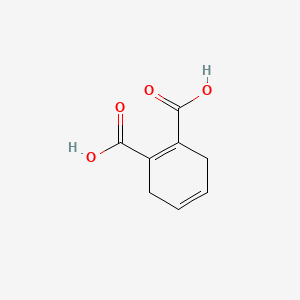
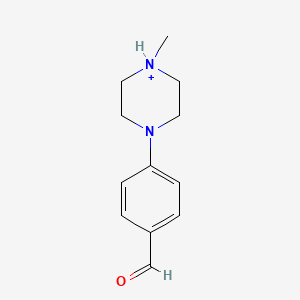
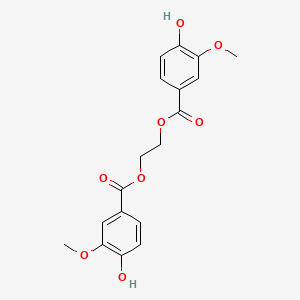
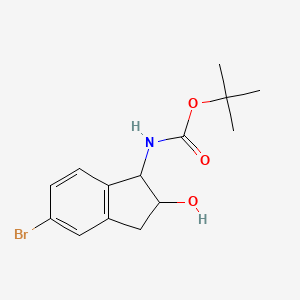
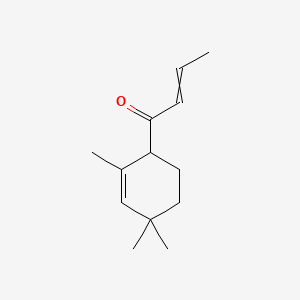
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
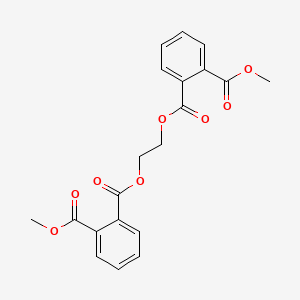

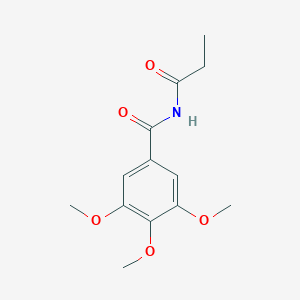
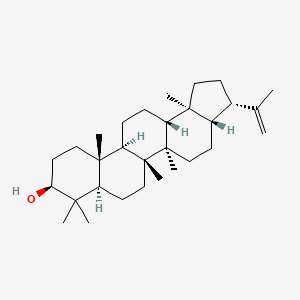

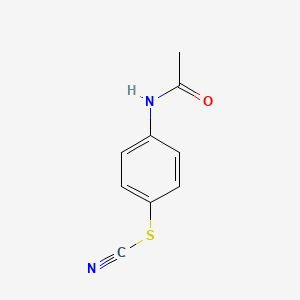

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
